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Compound of Interest

Compound Name: MK-8141

Cat. No.: B1249508

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8141, also known as ACT-077825, is a direct renin inhibitor that was investigated for the
treatment of hypertension. Developed in collaboration by Actelion and Merck & Co., it reached
Phase Il clinical trials. As the first and rate-limiting step in the renin-angiotensin-aldosterone
system (RAAS), renin presents a prime target for antihypertensive therapy. Direct renin
inhibition offers a theoretical advantage over other RAAS-targeting drugs, such as angiotensin-
converting enzyme (ACE) inhibitors and angiotensin Il receptor blockers (ARBS), by preventing
the initial formation of angiotensin | and the subsequent compensatory rise in plasma renin
activity. However, the clinical development of MK-8141 was met with challenges, as it did not
demonstrate significant blood pressure-lowering efficacy in hypertensive patients. This
document provides a comprehensive overview of the available pharmacological data for MK-
8141.

Chemical Properties

Property Value

Chemical Formula C35H39CI2N303
Molecular Weight 620.61 g/mol
CAS Number 903579-36-2
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Pharmacodynamics

The primary mechanism of action of MK-8141 is the direct inhibition of the enzyme renin. Renin
is an aspartyl protease that cleaves angiotensinogen to form angiotensin I. This is the initial
and rate-limiting step of the RAAS cascade, which ultimately leads to the production of
angiotensin Il, a potent vasoconstrictor and stimulator of aldosterone release.

A key pharmacodynamic finding for MK-8141 is its differential effect on immunoreactive active
renin and plasma renin activity. Clinical studies have shown that MK-8141 can lead to a
substantial, sevenfold increase in the levels of immunoreactive renin (ir-AR)[1][2][3]. However,
this did not translate into a sustained decrease in plasma renin activity (PRA), which is a
measure of the enzyme's functional capacity to generate angiotensin I[1][2][3]. This lack of
durable PRA suppression is believed to be a primary reason for the observed lack of
antihypertensive efficacy[1][3].

Clinical Efficacy

The antihypertensive efficacy of MK-8141 was evaluated in a Phase II, double-blind, placebo-
and active-comparator-controlled study in patients with hypertension. The study compared two
doses of MK-8141 (250 mg and 500 mg once daily) with placebo and the ACE inhibitor
enalapril (20 mg once daily) over a four-week period[1][3]. The primary endpoint was the
change from baseline in 24-hour mean ambulatory diastolic blood pressure (DBP)[1].

The study results, summarized in the table below, showed that neither dose of MK-8141
produced a statistically significant reduction in ambulatory DBP or systolic blood pressure
(SBP) compared to placebo. In contrast, enalapril demonstrated a significant lowering of both
DBP and SBP[1][3].

Change from Baseline in Change from Baseline in
24-hour Mean Ambulatory 24-hour Mean Ambulatory

Treatment Grou
> DBP (mmHg) (95% CI) vs. SBP (mmHg) (95% CI) vs.

Placebo[1] Placebo[1]
MK-8141 250 mg -1.6 (-4.2,1.1) Not reported as significant
MK-8141 500 mg -1.1 (-3.9, 1.6) Not reported as significant
Enalapril 20 mg -4.9 (-7.5, -2.2) -6.7 (-10.5, -2.8)
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MK-8141 was generally well-tolerated in this study[1][3].

Pharmacokinetics

Pharmacokinetic properties of MK-8141 were assessed in healthy volunteers. A first-in-human
study with single oral doses ranging from 1 to 1000 mg demonstrated dose-dependent
increases in Cmax and AUC. The mean terminal half-life (t1/2) was approximately 28.7 hours,
supporting the potential for once-daily dosing.

A study was also conducted to evaluate the effect of the CYP3A4 inhibitor diltiazem on the
pharmacokinetics of MK-8141. The results suggested a marked effect of diltiazem on the
systemic exposure to MK-8141, likely through the inhibition of CYP3A4-mediated metabolism.

Experimental Protocols
Phase Il Clinical Trial in Hypertensive Patients (NCT00543413)[1][3]

o Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled,
parallel-group study.

o Participants: 195 patients with hypertension (trough sitting diastolic blood pressure =92 to
<105 mm Hg, trough sitting systolic blood pressure <170 mm Hg, and 24-hour mean
diastolic blood pressure [DBP] 280 mm Hg).

e Treatment Arms:

[¢]

MK-8141 250 mg once daily

[¢]

MK-8141 500 mg once daily

o

Enalapril 20 mg once daily

o

Placebo once daily
e Treatment Duration: 4 weeks.

e Primary Endpoint: Change from baseline in 24-hour mean ambulatory DBP.
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e Secondary Endpoints: Change from baseline in 24-hour mean ambulatory SBP, and trough
sitting DBP and SBP.

e Blood Pressure Measurement: 24-hour ambulatory blood pressure monitoring and trough
office blood pressure measurements.

Signaling Pathways and Workflows

AT1 Receptor

MK-8141

Click to download full resolution via product page

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by MK-
8141.
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Caption: Generalized workflow for the development of a renin inhibitor like MK-8141.
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Conclusion

MK-8141 is a direct renin inhibitor that, despite showing a clear pharmacodynamic effect on
immunoreactive renin levels, failed to produce a sustained decrease in plasma renin activity
and, consequently, did not demonstrate significant antihypertensive efficacy in a Phase Il
clinical trial. The publicly available data on MK-8141 is largely limited to the outcomes of its
clinical development program, with a notable absence of detailed preclinical data, such as in
vitro potency (IC50, Ki) and in vivo efficacy in animal models. This lack of foundational data in
the public domain is not uncommon for drug candidates that do not advance to later stages of
clinical development. The experience with MK-8141 underscores the complexity of translating a
targeted enzymatic inhibition into a clinically meaningful therapeutic effect in the intricate
physiological system of blood pressure regulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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